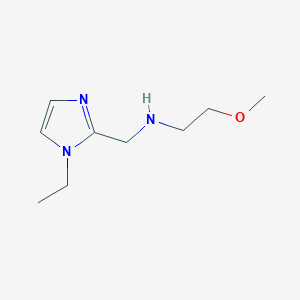
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine typically involves the reaction of 1-ethyl-1H-imidazole with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenated compounds such as alkyl halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine
- (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-ethoxy-ethyl)-amine
- (1-Ethyl-1H-imidazol-2-ylmethyl)-(2-hydroxy-ethyl)-amine
Uniqueness
(1-Ethyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine is unique due to its specific combination of an ethyl group on the imidazole ring and a methoxyethyl group on the amine. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
N-[(1-ethylimidazol-2-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C9H17N3O/c1-3-12-6-4-11-9(12)8-10-5-7-13-2/h4,6,10H,3,5,7-8H2,1-2H3 |
Clé InChI |
HUDGMEKLZXZMMO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1CNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


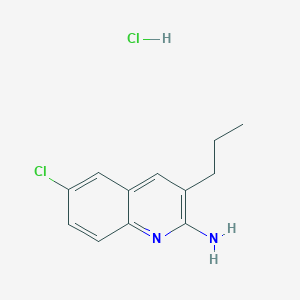
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
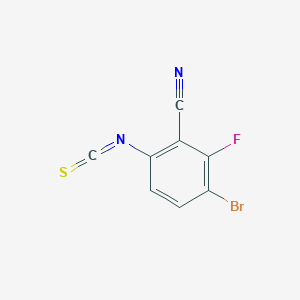



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
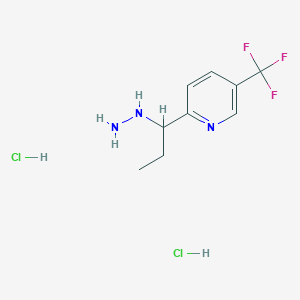
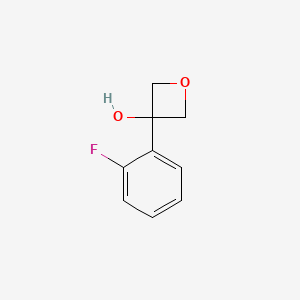
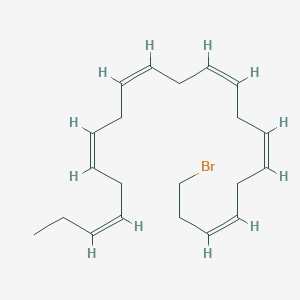
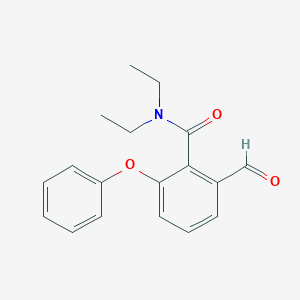
![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)
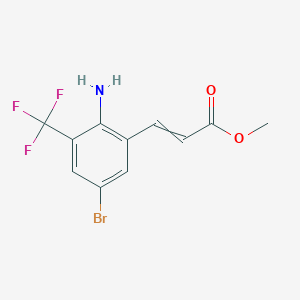
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)
